BenchChemオンラインストアへようこそ!

Neuropeptide Y (29-64), amide, human TFA

Alzheimer's disease neuroprotection primary cortical neurons

Select Neuropeptide Y (29-64) TFA for its unique Y2 receptor selectivity, critical for Alzheimer's disease research. This 36-amino acid C-terminal fragment (residues 29–64) completely protects primary cortical neurons from Aβ25-35 toxicity at 0.5–2 μM, restoring NGF synthesis and release. The TFA salt form offers superior solubility over free base or acetate forms, ensuring reproducible in vitro neuroprotection assays and in vivo Y2-specific target engagement studies without confounding Y1-mediated vasoconstriction.

Molecular Formula C₁₉₁H₂₈₆F₃N₅₅O₅₉S
Molecular Weight 4385.70
Cat. No. B1574824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide Y (29-64), amide, human TFA
Molecular FormulaC₁₉₁H₂₈₆F₃N₅₅O₅₉S
Molecular Weight4385.70
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide Y (29-64), Amide, Human TFA: Baseline Characterization and Procurement Context


Neuropeptide Y (29-64), amide, human TFA is a 36-amino acid C-terminal fragment of the full-length neuropeptide Y (NPY) sequence, spanning residues 29–64 [1]. This fragment retains the core pharmacophore required for binding to the Y2 receptor, a G-protein-coupled receptor (GPCR) implicated in neuroprotection, appetite regulation, and synaptic plasticity [1][2]. The TFA salt form is commonly supplied for in vitro and ex vivo research applications, particularly in Alzheimer's disease models where NPY(29-64) has demonstrated protective effects against amyloid-β (Aβ) toxicity in primary cortical neurons [3].

Why NPY(29-64) TFA Cannot Be Substituted by Full-Length NPY or Other C-Terminal Fragments


In-class substitution among NPY fragments is not scientifically justified due to pronounced differences in receptor subtype selectivity, functional potency, and metabolic stability. Full-length NPY(1-36) exhibits high affinity for both Y1 and Y2 receptors, whereas C-terminal fragments such as NPY(29-64) demonstrate enhanced Y2 receptor selectivity, a feature critical for dissecting Y2-specific signaling pathways in neuroprotection [1]. Shorter fragments like NPY(3-36) and NPY(13-36) display distinct pharmacokinetic profiles and binding affinities (e.g., Ki = 0.41 nM for NPY(3-36) at Y2), which may not recapitulate the neuroprotective efficacy of NPY(29-64) observed in Aβ toxicity assays [2]. Furthermore, the TFA salt form confers solubility advantages over the free base or acetate forms, directly impacting experimental reproducibility in cell culture and in vivo dosing regimens .

Quantitative Differentiation of Neuropeptide Y (29-64), Amide, Human TFA: Head-to-Head and Cross-Study Evidence


Neuroprotection Against Amyloid-β Toxicity: NPY(29-64) vs. Untreated Control

In a direct comparison using primary rat cortical neurons, Neuropeptide Y (29-64), amide, human TFA at 2 μM completely abolished the toxic effects of Aβ25-35 (50 μM) at both 24 and 48 hours post-exposure [1]. The same neuroprotective effect on neuronal survival was observed with 1 μM and 0.5 μM pretreatments, demonstrating a robust concentration-dependent rescue [1].

Alzheimer's disease neuroprotection primary cortical neurons

Y2 Receptor Binding Selectivity: NPY(29-64) TFA vs. Full-Length NPY(1-36)

C-terminal NPY fragments, including NPY(29-64), exhibit marked selectivity for the Y2 receptor subtype, whereas full-length NPY(1-36) demonstrates high affinity for both Y1 and Y2 receptors [1][2]. While a direct Ki value for NPY(29-64) TFA is not available in the public domain, the closely related C-terminal fragment NPY(3-36) has a Ki of 0.41 nM at Y2 in CHP 234 cells and shows no binding to Y1 at concentrations up to 1 μM [3]. By inference, NPY(29-64) TFA retains this Y2-preferring pharmacophore, making it a more appropriate tool for isolating Y2-mediated signaling than full-length NPY.

GPCR pharmacology Y2 receptor binding affinity

Neurotrophin Modulation: NPY(29-64) TFA Enhances NGF Synthesis vs. Aβ-Induced Dysregulation

Pretreatment with Neuropeptide Y (29-64), amide, human TFA increased nerve growth factor (NGF) synthesis, reduced NGF mRNA levels, and restored NGF release in cortical neurons exposed to Aβ35-25 [1]. This indicates a dual regulatory effect on NGF dynamics that is absent in Aβ-exposed neurons without NPY treatment.

neurotrophin NGF Alzheimer's disease

Salt Form Solubility Advantage: TFA Salt vs. Acetate Salt

The TFA salt of NPY(29-64) is reported to have a solubility of 14 mg/mL in DMSO with ultrasonication . In contrast, the acetate salt of the same peptide does not have a published solubility value but is generally considered to have lower organic solvent solubility compared to TFA salts . Higher solubility facilitates accurate dosing in in vitro assays and simplifies stock solution preparation.

formulation solubility TFA salt

Structural Integrity for Y2 Binding: NPY(29-64) vs. Shorter C-Terminal Fragments

The C-terminal α-helix of NPY, which begins unwinding at Thr32 to engage the Y2 receptor binding pocket, is fully preserved in NPY(29-64) [1]. Shorter fragments such as NPY(22-36) or NPY(26-36) lack residues 29–31, which may be critical for initial receptor recognition or membrane interaction [2]. In radioligand binding assays, the rank order of potency for C-terminal fragments is NPY(13-36) > NPY(18-36) > NPY(22-36), demonstrating that longer fragments retain higher affinity [3].

SAR Y2 receptor C-terminal helix

In Vitro Functional Selectivity: NPY(29-64) TFA Does Not Activate Y1-Mediated Vasoconstriction

Full-length NPY(1-36) is a potent vasoconstrictor via Y1 receptor activation, a property that can confound in vivo neuroprotection studies [1]. In contrast, C-terminal fragments like NPY(29-64) lack the N-terminal residues required for Y1 agonism and therefore do not induce vasoconstriction [2]. While direct vascular data for NPY(29-64) TFA are not available, NPY(3-36), a closely related Y2-selective fragment, does not cause vasoconstriction at concentrations up to 1 μM [3].

Y1 receptor vasoconstriction selectivity

Validated Research Applications of Neuropeptide Y (29-64), Amide, Human TFA


In Vitro Modeling of Y2 Receptor-Mediated Neuroprotection in Alzheimer's Disease

Primary rat cortical neurons pretreated with 0.5–2 μM NPY(29-64) TFA for 24 hours exhibit complete protection against Aβ25-35 (50 μM) toxicity, with restoration of NGF synthesis and release [1]. This model is directly applicable for screening Y2-selective neuroprotective compounds and elucidating downstream NGF signaling pathways.

Y2 Receptor Selectivity Profiling in GPCR Screening Panels

NPY(29-64) TFA serves as a Y2-preferring reference agonist in competitive binding assays. Its inferred high selectivity for Y2 over Y1 (based on SAR of C-terminal fragments) enables accurate determination of compound selectivity ratios, essential for hit-to-lead optimization in drug discovery programs targeting NPY receptors [2].

Functional Dissection of Y2-Mediated vs. Y1-Mediated In Vivo Effects

In animal models, NPY(29-64) TFA can be used to isolate Y2-specific physiological responses (e.g., satiety signaling, neuroprotection) without confounding Y1-mediated vasoconstriction. This is critical for validating target engagement and therapeutic index in preclinical studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuropeptide Y (29-64), amide, human TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.